molecular formula C10H15NO2 B15276475 2-Ethoxy-4-methoxy-5-methylaniline

2-Ethoxy-4-methoxy-5-methylaniline

Cat. No.: B15276475
M. Wt: 181.23 g/mol
InChI Key: NYLZCVRIYLYBOX-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methoxy-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of ethoxy, methoxy, and methyl groups attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methoxy-5-methylaniline can be achieved through several methods. One common approach involves the nitration of a suitable precursor, followed by reduction to introduce the amino group. For example, starting from 2-ethoxy-4-methoxy-5-methylbenzene, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired aniline derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methoxy-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced aniline derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated products.

Scientific Research Applications

2-Ethoxy-4-methoxy-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methoxy-5-methylaniline involves its interaction with molecular targets and pathways. The presence of the amino group allows it to participate in hydrogen bonding and other interactions with biological molecules. The ethoxy and methoxy groups can influence its solubility and reactivity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylaniline: Similar structure but lacks the ethoxy group.

    4-Methoxy-2-methylaniline: Similar structure but with different substitution pattern.

    2-Methyl-p-anisidine: Another aniline derivative with a different substitution pattern.

Uniqueness

2-Ethoxy-4-methoxy-5-methylaniline is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical and physical properties

Biological Activity

2-Ethoxy-4-methoxy-5-methylaniline is an aromatic amine that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is structurally characterized by the presence of ethoxy, methoxy, and methyl substituents on the aniline ring, which contribute to its unique biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

The compound can be represented by the following chemical structure:

C12H17NO2\text{C}_12\text{H}_{17}\text{N}\text{O}_2

Molecular Weight: 209.27 g/mol
CAS Number: 120-71-8

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluating various anilines demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was observed to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase pathways, leading to cell death .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis via mitochondrial disruption
PC3 (Prostate Cancer)3.0Activation of caspases and cell cycle arrest

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival. For instance, it acts as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is crucial for insulin signaling . This interaction may enhance insulin sensitivity, making it a candidate for diabetes treatment.

Case Studies

  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated superior efficacy against multidrug-resistant strains of bacteria. The study highlighted its potential use in treating infections caused by resistant pathogens.
  • Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that the compound could significantly reduce cell viability at low concentrations. Notably, it induced morphological changes indicative of apoptosis, such as membrane blebbing and chromatin condensation .
  • Diabetes Research : In vivo studies indicated that administration of this compound improved glucose tolerance in diabetic mice models. The results suggest a promising role in managing type 2 diabetes through enhanced insulin signaling pathways .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-ethoxy-4-methoxy-5-methylaniline

InChI

InChI=1S/C10H15NO2/c1-4-13-10-6-9(12-3)7(2)5-8(10)11/h5-6H,4,11H2,1-3H3

InChI Key

NYLZCVRIYLYBOX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)OC)C)N

Origin of Product

United States

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